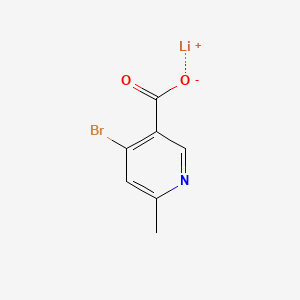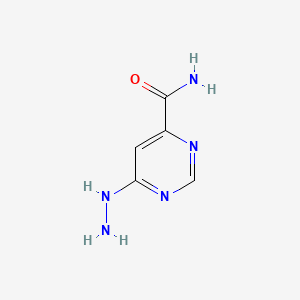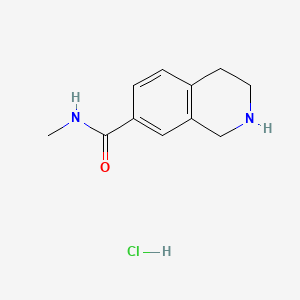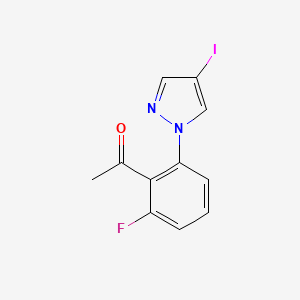
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid is a compound that consists of a mixture of diastereomers. It has the molecular formula C8H11F3N2O2 and a molecular weight of 224.2. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid typically involves the reaction of 5-methylpyrrolidine-3-carbonitrile with trifluoroacetic acid. The reaction conditions often include the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions . The process may also involve high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis and purification techniques used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid include:
Uniqueness
The uniqueness of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid lies in its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
Molecular Formula |
C8H11F3N2O2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
5-methylpyrrolidine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c1-5-2-6(3-7)4-8-5;3-2(4,5)1(6)7/h5-6,8H,2,4H2,1H3;(H,6,7) |
InChI Key |
UIQFNTKXDQEFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)



![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)



![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)



![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
